

An In-depth Technical Guide to 4,4-Diphenyl-3-buten-2-one

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Compound of Interest

Compound Name: 4,4-Diphenyl-3-buten-2-one

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **4,4-Diphenyl-3-buten-2-one**, a compound of interest in organic synthesis and potentially in medicinal chemistry. This document delves into its chemical identity, synthesis, physical and spectral properties, and handling protocols, offering field-proven insights into its scientific context.

Introduction and Chemical Identity

4,4-Diphenyl-3-buten-2-one, an α,β -unsaturated ketone, is a solid organic compound. Its structure features a butenone backbone with two phenyl group substituents on the fourth carbon. This diphenyl substitution significantly influences its steric and electronic properties compared to its mono-phenyl analog, benzalacetone.

CAS Number: 837-66-1[[1](#)]

This unique structure makes it a valuable intermediate in various organic syntheses. The conjugated system, encompassing the phenyl rings, the carbon-carbon double bond, and the carbonyl group, is the primary locus of its chemical reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4,4-Diphenyl-3-buten-2-one** is presented below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O	[1]
Molecular Weight	222.28 g/mol	[1]
CAS Number	837-66-1	[1]
IUPAC Name	4,4-diphenylbut-3-en-2-one	[1]
Appearance	Solid (Flake)	[2]
Melting Point	33°C	[3]

Spectroscopic Data:

Comprehensive spectroscopic data is crucial for the unambiguous identification and characterization of **4,4-Diphenyl-3-buten-2-one**.

- ¹H NMR and ¹³C NMR Spectra: Available through spectral databases.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Infrared (IR) Spectrum: Available through spectral databases.[\[3\]](#)
- Mass Spectrum (MS): Available through spectral databases.[\[4\]](#)

Synthesis Protocol: A Grignard-Based Approach

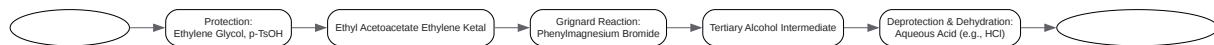
The synthesis of **4,4-Diphenyl-3-buten-2-one** is a classic example of a multi-step organic synthesis that employs a protecting group strategy to achieve the desired product. The following protocol is a robust method starting from ethyl acetoacetate.[\[7\]](#)

Rationale Behind the Synthetic Strategy

Ethyl acetoacetate possesses two electrophilic centers: a ketone and an ester. Direct reaction with an organometallic reagent like a Grignard reagent would lead to a mixture of products due to competitive attack at both sites. To ensure selective reaction at the ester carbonyl, the more reactive ketone carbonyl is first protected as a ketal. Following the Grignard reaction, the

protecting group is removed, and a dehydration reaction yields the final α,β -unsaturated ketone.

Experimental Workflow



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Caption: Workflow for the synthesis of **4,4-Diphenyl-3-buten-2-one**.

Step-by-Step Methodology

Step 1: Protection of the Ketone

- To a round-bottomed flask, add ethyl acetoacetate, hexanes, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
- Equip the flask with a Dean-Stark apparatus and a condenser.
- Reflux the mixture to azeotropically remove water, driving the ketal formation to completion.
- Upon completion, cool the reaction mixture and work up to isolate the ethyl acetoacetate ethylene ketal.

Step 2: Grignard Reaction

- In a separate flame-dried flask under an inert atmosphere, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.
- Cool the Grignard reagent in an ice bath.
- Dissolve the protected ethyl acetoacetate from Step 1 in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

- Quench the reaction by carefully adding saturated aqueous ammonium chloride.
- Extract the product with diethyl ether, dry the organic layer, and evaporate the solvent to obtain the crude tertiary alcohol.

Step 3: Ketal Hydrolysis and Dehydration

- Dissolve the crude tertiary alcohol in acetone.
- Add water and concentrated hydrochloric acid.
- Reflux the mixture. During this step, the ketal is hydrolyzed to the ketone, and the tertiary alcohol undergoes dehydration to form the conjugated double bond.
- After cooling, perform an aqueous workup, including extraction with ether and washing with sodium bicarbonate solution.
- Dry the organic layer and remove the solvent to yield the crude **4,4-Diphenyl-3-buten-2-one**.
- The crude product can be purified by column chromatography on silica gel.^[7]

Reactivity and Potential Applications

The reactivity of **4,4-Diphenyl-3-buten-2-one** is dominated by its α,β -unsaturated ketone moiety. This functional group can undergo nucleophilic addition at the β -carbon (Michael addition) or at the carbonyl carbon.

While the biological activities of **4,4-Diphenyl-3-buten-2-one** are not extensively documented in publicly available literature, its structural class, chalcones, is known for a wide range of pharmacological effects. For instance, the related compound trans-4-Phenyl-3-buten-2-one (benzalacetone) has been investigated for its antimicrobial and cytotoxic properties.^[8] It is plausible that **4,4-Diphenyl-3-buten-2-one** could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological profile of this specific molecule and its derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4,4-Diphenyl-3-buten-2-one** is not readily available, general precautions for handling laboratory chemicals should be strictly followed. Based on the SDS for a related oxime derivative, the following guidelines are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.
- Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

4,4-Diphenyl-3-buten-2-one is a synthetically accessible compound with an interesting chemical structure. The provided Grignard-based synthesis protocol offers a reliable method for its preparation. While its direct applications in drug development are yet to be fully explored, its chalcone-like scaffold suggests potential for future research in medicinal chemistry. As with any chemical, proper safety precautions are paramount during its handling and use.

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